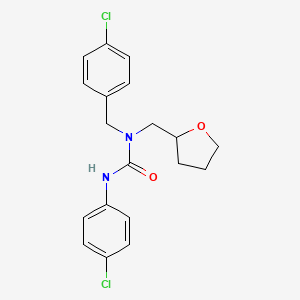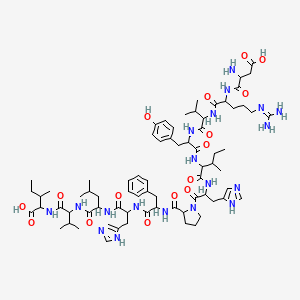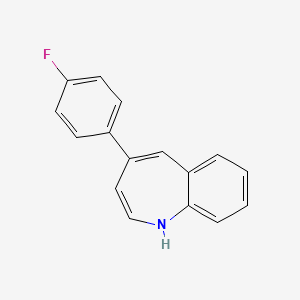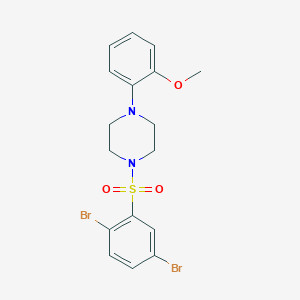
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea is a synthetic organic compound It is characterized by the presence of chlorinated benzyl and phenyl groups, as well as a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For instance, 4-chlorobenzyl isocyanate can be reacted with 4-chlorophenylamine in the presence of a base to form the urea core.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the urea intermediate with a tetrahydrofuran-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran moiety may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)urea: Lacks the tetrahydrofuran moiety.
1-(4-Chlorobenzyl)-3-phenyl-1-(tetrahydrofuran-2-ylmethyl)urea: Lacks the chlorination on the phenyl ring.
1-(Benzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea: Lacks the chlorination on the benzyl group.
Uniqueness
1-(4-Chlorobenzyl)-3-(4-chlorophenyl)-1-(tetrahydrofuran-2-ylmethyl)urea is unique due to the presence of both chlorinated aromatic rings and the tetrahydrofuran moiety. This combination may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H20Cl2N2O2 |
|---|---|
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1-(oxolan-2-ylmethyl)urea |
InChI |
InChI=1S/C19H20Cl2N2O2/c20-15-5-3-14(4-6-15)12-23(13-18-2-1-11-25-18)19(24)22-17-9-7-16(21)8-10-17/h3-10,18H,1-2,11-13H2,(H,22,24) |
Clé InChI |
FWPFVGKOSCLRDT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxo-7a-thien-2-ylhexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B12116033.png)
![13-Bromo-7-methyl-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12116048.png)



![11-(4-Carbazol-9-ylphenyl)-12-(4,6-diphenyl-1,3,5-triazin-2-yl)indolo[2,3-a]carbazole](/img/structure/B12116059.png)
![Benzyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12116062.png)



![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116102.png)
![5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12116104.png)


